Enantioselective hFABP4 Binding: (3S)-Enantiomer Engages Without Steric Clash While (3R)-Enantiomer Is Structurally Excluded
The IUCr 2025 crystallographic data set provides direct head-to-head comparison of the two enantiomers of 3-(4-chlorophenyl)sulfanylbutanoic acid. The (3S)-enantiomer binds to recombinant human FABP4 without adverse intramolecular contacts, as validated by the 1.05 Å resolution structure in PDB 7FWE [1]. When the (3R)-enantiomer is modeled into the identical binding pose, it incurs intramolecular clashes measured at 2.6–2.8 Å (depicted as red dashes in the published figure), distances that are far below the sum of van der Waals radii and energetically prohibitive for binding [1]. This enantioselective discrimination is structurally encoded and cannot be recapitulated by achiral analogs such as 4-(4-chlorophenylthio)butyric acid or by the non-chlorinated 3-(phenylthio)butyric acid, for which no comparable FABP4 co-crystal structures have been deposited [2].
| Evidence Dimension | Stereochemical compatibility with hFABP4 binding cavity |
|---|---|
| Target Compound Data | (3S)-enantiomer: no intramolecular clashes; validated by 1.05 Å crystal structure (PDB 7FWE) |
| Comparator Or Baseline | (3R)-enantiomer: intramolecular clashes of 2.6–2.8 Å when modeled in identical binding pose |
| Quantified Difference | Steric clash distances 2.6–2.8 Å (cf. typical C···C van der Waals contact distance ~3.4 Å); effectively excludes (3R) from productive binding |
| Conditions | Recombinant human FABP4 expressed in E. coli BL21(DE3); X-ray diffraction at 1.05 Å resolution; synchrotron source SLS beamline X10SA |
Why This Matters
For any FABP4-targeted screening or structural biology campaign, procurement of the racemate or the wrong enantiomer will yield at least 50% inactive material that cannot engage the target; only the (3S)-enriched or enantiopure material guarantees productive binding.
- [1] Ehler A, Bartelmus C, Benz J, Plitzko I, Rudolph MG. A high-resolution data set of fatty acid-binding protein structures. III. Unexpectedly high occurrence of wrong ligands. Acta Crystallogr D Struct Biol. 2025;81(Pt 8):451–464. DOI: 10.1107/S2059798325006096. Figure 21 and associated text. View Source
- [2] RCSB Protein Data Bank. PDB 7FWE: Crystal Structure of human FABP4 in complex with 3-(4-chlorophenyl)sulfanylbutanoic acid. Deposited 2023-04-27; Released 2023-06-14. Resolution: 1.05 Å. DOI: 10.2210/pdb7fwe/pdb. View Source
